molecular formula C9H18O2 B6153900 2-ethyl-3,3-dimethylpentanoic acid CAS No. 214692-25-8

2-ethyl-3,3-dimethylpentanoic acid

Cat. No.: B6153900
CAS No.: 214692-25-8
M. Wt: 158.2
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Description

2-Ethyl-3,3-dimethylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . Its CAS number is 214692-25-8 . This specific alkyl-substituted structure makes it a compound of interest in various research fields, particularly in organic synthesis and the development of novel chemical entities. While direct studies on this exact compound are limited in public literature, research on structurally similar branched-chain fatty acids provides insight into its potential applications. For instance, branched carboxylic acids serve as key precursors in the synthesis of more complex molecules. A prominent example is found in entomological research, where acids like 3,4-dimethylpentanoic acid are used to synthesize tyramides, which are studied for their role in the reproductive biology of insects such as ants . The branched structure of 2-ethyl-3,3-dimethylpentanoic acid suggests its utility as a building block in organic chemistry for creating specialized compounds, potentially including ligands, polymers, or active pharmaceutical intermediates (APIs) that require a specific, sterically hindered architecture. The product is offered in high purity for research and development purposes. It is intended for use by qualified laboratory and research professionals. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption.

Properties

CAS No.

214692-25-8

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 2 Ethyl 3,3 Dimethylpentanoic Acid

Comprehensive Retrosynthetic Analysis of 2-ethyl-3,3-dimethylpentanoic acid

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. This process reveals potential synthetic pathways and highlights key bond formations.

Elucidation of Key Precursors and Synthetic Disconnections

The structure of 2-ethyl-3,3-dimethylpentanoic acid features a sterically hindered quaternary carbon at the C3 position and a stereocenter at the C2 position. Several logical disconnections can be proposed to identify key precursors.

A primary disconnection strategy involves breaking the Cα-Cβ bond (the bond between C2 and C3). This approach, however, is synthetically challenging due to the sterically demanding nature of the required fragments. A more feasible approach involves disconnection at the α-carbon, which suggests two primary pathways:

Alkylation of an Enolate: Disconnecting the ethyl group at the C2 position leads to a 3,3-dimethylpentanoic acid derivative as a key precursor. This precursor's enolate can then be alkylated with an ethyl halide. This is a classic and versatile method for forming α-alkylated carboxylic acids.

Oxidation of an Aldehyde/Alcohol: Disconnecting the carboxyl group suggests a precursor aldehyde, 2-ethyl-3,3-dimethylpentanal, or the corresponding primary alcohol. This pathway leverages well-established oxidation reactions that are often high-yielding and tolerant of various functional groups.

A third approach involves the carboxylation of a Grignard reagent. mnstate.edulibretexts.org This involves forming a Grignard reagent from the corresponding alkyl halide and reacting it with carbon dioxide.

The following table summarizes the key disconnections and the resulting precursors.

Disconnection StrategyBond DisconnectedKey PrecursorsSynthetic Reaction
α-AlkylationC2-Ethyl3,3-dimethylpentanoate derivative, Ethyl halide (e.g., ethyl iodide)Enolate Alkylation
OxidationC1-C2 (from COOH)2-ethyl-3,3-dimethylpentanal or 2-ethyl-3,3-dimethylpentan-1-olOxidation
Grignard CarboxylationC1-C2 (from COOH)2-ethyl-3,3-dimethylpentyl halide, Carbon DioxideGrignard Reaction

Exploration of Convergent and Linear Synthetic Strategies

Based on the identified precursors, both linear and convergent synthetic strategies can be devised.

StrategyDescriptionAdvantagesDisadvantages
Linear Sequential, step-by-step assembly from a single starting material.Simpler planning and execution for less complex structures. fiveable.meOverall yield decreases significantly with each step, potentially leading to long reaction sequences. pediaa.comwikipedia.org
Convergent Independent synthesis of key fragments followed by their assembly.Higher overall yields, greater flexibility, and efficiency for complex molecules. fiveable.mechemistnotes.comwikipedia.orgRequires more complex initial planning to design the synthesis of individual fragments and the final coupling reaction. pediaa.com

Development and Optimization of Stereoselective and Enantioselective Synthetic Routes

The C2 carbon of 2-ethyl-3,3-dimethylpentanoic acid is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In many applications, particularly pharmaceuticals, only one enantiomer provides the desired biological activity. Therefore, methods to selectively synthesize one enantiomer are of paramount importance.

Asymmetric Approaches via Chiral Auxiliaries

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to an achiral precursor to direct a subsequent reaction to occur on one face of the molecule, leading to a specific stereoisomer. The auxiliary is then removed to yield the enantiomerically enriched product.

For the synthesis of 2-ethyl-3,3-dimethylpentanoic acid, an oxazolidinone chiral auxiliary, popularized by David Evans, could be employed. wikipedia.orgrsc.orgharvard.eduresearchgate.net The process would involve:

Acylation: The chiral auxiliary is acylated with 3,3-dimethylpentanoyl chloride to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a base like lithium diisopropylamide (LDA) to form a specific enolate. The bulky groups on the auxiliary block one face of the enolate, forcing an incoming electrophile (e.g., ethyl iodide) to attack from the opposite face. This results in the formation of one diastereomer in high selectivity.

Cleavage: The chiral auxiliary is cleaved, typically through hydrolysis, to yield the desired enantiomer of 2-ethyl-3,3-dimethylpentanoic acid and recover the auxiliary for reuse. wikipedia.org

Chiral Auxiliary TypeExampleKey Feature
OxazolidinonesEvans AuxiliariesProvide high diastereoselectivity in alkylation reactions due to effective steric shielding of one face of the enolate. wikipedia.orgharvard.edu
Pseudoephedrine AmidesPseudoephedrineBoth enantiomers are inexpensive, and the auxiliary can be cleaved under mild conditions to yield various functional groups.
CamphorsultamsOppolzer's CamphorsultamHighly crystalline derivatives often allow for purification by recrystallization; provides excellent stereocontrol.

Enantioselective Catalytic Methods in 2-ethyl-3,3-dimethylpentanoic acid Formation

While effective, the use of chiral auxiliaries requires additional steps for attachment and removal. Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst creates the desired enantiomer without being covalently bonded to the substrate.

Potential catalytic strategies for the synthesis of 2-ethyl-3,3-dimethylpentanoic acid include:

Catalytic Asymmetric Alkylation: This involves the alkylation of a prochiral enolate derived from a 3,3-dimethylpentanoic acid ester using a chiral catalyst. Chiral phase-transfer catalysts or metal complexes with chiral ligands can create a chiral environment around the enolate, directing the approach of the ethylating agent.

Asymmetric Conjugate Addition: A Michael addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral catalyst could establish the stereocenter.

Iridium-Catalyzed Asymmetric Allylic Alkylation: This advanced method could be used to form products with all-carbon quaternary stereocenters, offering a potential route to complex carboxylic acid derivatives. nih.govresearchgate.netcaltech.edu

Recent developments have also explored the use of chiral lithium amides as "traceless auxiliaries" in the direct enantioselective alkylation of carboxylic acids, offering high stereocontrol. acs.orgnih.govacs.orgfigshare.com

Green Chemistry Principles and Sustainable Practices in 2-ethyl-3,3-dimethylpentanoic acid Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.comncfinternational.it The synthesis of 2-ethyl-3,3-dimethylpentanoic acid can be made more sustainable by applying these principles.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical design. instituteofsustainabilitystudies.comncfinternational.it Key applications to this synthesis include:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used into the final product. wordpress.comscranton.edujocpr.com Catalytic methods are inherently more atom-economical than those using stoichiometric reagents or chiral auxiliaries. nih.gov

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For the oxidation pathway, using a catalyst with a green oxidant like molecular oxygen (from air) or hydrogen peroxide is preferable to traditional stoichiometric oxidants like chromium reagents. acs.orgacs.orguva.nlresearchgate.net

Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. mdpi.comjddhs.com Additionally, designing reactions that can be performed at ambient temperature and pressure reduces energy consumption. acs.orgrsc.org

Biocatalysis: The use of enzymes (biocatalysts) offers highly selective and environmentally benign alternatives to traditional chemical catalysts. mdpi.com For instance, aldehyde dehydrogenases can be used for the selective oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. uva.nl

The following table contrasts a hypothetical traditional synthesis with a greener alternative.

Synthesis StepTraditional ApproachGreener AlternativeGreen Chemistry Principle Applied
Oxidation Stoichiometric CrO₃ or KMnO₄ in organic solvent.Catalytic oxidation using air or H₂O₂ in water. acs.orgacs.orgSafer Solvents, Catalysis, Waste Prevention.
Alkylation Use of stoichiometric chiral auxiliary.Enantioselective catalysis with a recyclable catalyst.Atom Economy, Catalysis.
Solvent Use Halogenated solvents (e.g., dichloromethane).Water, ethanol, or solvent-free conditions. mdpi.comjddhs.comSafer Solvents.
Energy Reactions requiring high heat or cryogenic cooling.Reactions at ambient temperature, potentially using photo- or microwave-assistance. jddhs.comrsc.orgEnergy Efficiency.

By integrating these advanced synthetic strategies and sustainable practices, the production of 2-ethyl-3,3-dimethylpentanoic acid can be achieved with high efficiency, selectivity, and minimal environmental impact.

Implementation of Atom-Economical Reactions and High-Yield Protocols

The synthesis of highly substituted carboxylic acids such as 2-ethyl-3,3-dimethylpentanoic acid presents unique challenges in achieving high efficiency and yield. Modern synthetic strategies increasingly prioritize atom economy, a principle that aims to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. jk-sci.com

One of the most promising atom-economical approaches for synthesizing carboxylic acids is the direct hydrocarboxylation of olefins. rsc.org For instance, a palladium-catalyzed addition of formic acid to an olefin in the presence of a co-catalyst like acetic anhydride represents a highly efficient route. rsc.org A hypothetical application of this to synthesize the target compound would involve the hydrocarboxylation of 3,3-dimethyl-1-hexene. This type of addition reaction is inherently atom-economical as all atoms from the reactants (olefin and formic acid) are incorporated into the carboxylic acid product.

Another high-yield protocol, particularly relevant to branched carboxylic acids, is the oxidation of the corresponding aldehyde. A patented process for the synthesis of the structurally similar 2-ethyl-3-methyl pentanoic acid involves the non-catalytic oxidation of 2-ethyl-3-methyl pentanal using an oxygen-containing gas. google.com This method reports high yields, with one example achieving an 80% yield after purification. google.com Applying this analogy, the synthesis of 2-ethyl-3,3-dimethylpentanoic acid could be achieved via the oxidation of 2-ethyl-3,3-dimethylpentanal, which provides a direct and often high-yielding conversion to the desired carboxylic acid.

The table below compares the theoretical atom economy of a classical Grignard reaction approach with a modern hydrocarboxylation method for preparing a generic carboxylic acid, illustrating the efficiency gains of modern protocols.

Synthesis Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Grignard CarboxylationR-MgBr + CO₂ → R-CO₂MgBrR-COOHMgBr(OH)~50-70% (Varies with R group and workup)
Olefin HydrocarboxylationR-CH=CH₂ + HCOOHR-CH₂CH₂COOHNone100%

Evaluation of Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. jk-sci.com For the synthesis of carboxylic acids, several strategies can be employed to align with these goals.

Solvent-free, or neat, reaction conditions represent an ideal scenario. Research has demonstrated the feasibility of synthesizing various organic compounds, including carboxylic acid derivatives, under solvent-free conditions, often facilitated by energy sources like infrared irradiation. researchgate.net Such methods reduce waste, simplify purification, and can lead to shorter reaction times. researchgate.net While a specific solvent-free protocol for 2-ethyl-3,3-dimethylpentanoic acid is not prominently documented, the general methodology offers a promising avenue for future development.

The use of environmentally benign solvents is a more common alternative. Water is an excellent green solvent, and some synthetic routes for similar carboxylic acids have been adapted to aqueous systems. For example, the oxidation of 2-ethyl-3-methyl-pentanal to its corresponding acid can be carried out effectively with the organic reactant dispersed in water. google.com This approach avoids the use of volatile and often toxic organic solvents, significantly improving the environmental profile of the synthesis.

The environmental impact of different solvent choices can be quantitatively compared using metrics like the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product.

Solvent System Typical E-Factor Range (for fine chemicals) Environmental Considerations
Chlorinated Solvents (e.g., Dichloromethane)25-100+Toxic, environmentally persistent
Aprotic Polar Solvents (e.g., DMF, DMSO)10-50High boiling points, difficult to remove, potential toxicity
Ethereal Solvents (e.g., THF, Diethyl Ether)5-20Peroxide formation, flammable
Water<1-5Non-toxic, non-flammable, abundant
Solvent-Free (Neat)0-2Ideal, minimizes solvent waste entirely

Industrial Scale-Up Considerations and Process Intensification for 2-ethyl-3,3-dimethylpentanoic acid

Scaling up the synthesis of a specialized chemical like 2-ethyl-3,3-dimethylpentanoic acid from the laboratory to an industrial scale requires careful consideration of reaction kinetics, thermodynamics, safety, and economics. Process intensification, which involves developing smaller, more efficient, and often integrated production processes, is a key strategy in modern chemical manufacturing. researchgate.net

For carboxylic acids, reactive extraction is a prominent example of process intensification. This technique combines the chemical reaction and product separation into a single unit, which can improve conversion rates and simplify downstream processing. researchgate.netrmit.edu.au

A relevant industrial synthesis for a similar C7 neoacid, 2-ethyl-2-methylbutanoic acid, involves the carbonylation of an olefin (e.g., 3-methyl-2-pentene) with carbon monoxide in the presence of a strong acid catalyst, followed by hydrolysis. google.comgoogleapis.com This process is designed for high throughput and yields. The conversion of olefins is reported to be essentially quantitative, with the desired product formed in high yield. google.com Such a process for 2-ethyl-3,3-dimethylpentanoic acid would likely involve the catalytic carbonylation of 3,3-dimethyl-1-hexene, presenting a direct and industrially viable route.

Engineering Aspects of Reaction Design and Isolation Procedures

The engineering design for large-scale production focuses on maximizing efficiency and safety.

Reaction Design: The carbonylation of olefins, a likely industrial route, requires high pressures of carbon monoxide gas. Therefore, the reaction would be conducted in a specialized high-pressure reactor, such as a stirred-tank autoclave. googleapis.com These reactors are designed to withstand high pressures and temperatures while ensuring efficient mixing of the gaseous (carbon monoxide) and liquid (olefin, catalyst) phases. Precise control of temperature and pressure is critical to ensure high selectivity towards the desired product and to manage the exothermic nature of the reaction.

Isolation Procedures: A common and effective method for isolating carboxylic acids from a reaction mixture is through acid-base extraction. The procedure, as described for the analogous 2-ethyl-3-methyl pentanoic acid, involves the following steps google.com:

Basification: The crude reaction mixture is treated with an aqueous base (e.g., sodium hydroxide). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous phase.

Separation: The organic layer, containing unreacted starting materials and non-acidic byproducts, is separated from the aqueous layer.

Acidification: The aqueous layer containing the carboxylate salt is then acidified with a strong mineral acid (e.g., sulfuric or hydrochloric acid). This re-protonates the salt, causing the water-insoluble carboxylic acid to precipitate or form a separate organic layer.

Final Extraction/Purification: The pure acid is then recovered by filtration or extraction into a fresh organic solvent, followed by washing and solvent removal. For highly pure products, fractional distillation under reduced pressure may be required, especially to separate isomers with close boiling points. google.com

Purity Assessment Methodologies for Large-Scale Production

Ensuring the purity of the final product is critical in industrial manufacturing. A combination of analytical techniques is employed to identify and quantify the main product and any potential impurities.

Gas Chromatography (GC): This is a primary tool for analyzing volatile compounds like carboxylic acids. When coupled with a Flame Ionization Detector (GC-FID), it provides accurate quantification of the product's purity and the relative amounts of any volatile impurities. gfz-potsdam.de For unambiguous identification of byproducts, a Mass Spectrometer (GC-MS) is used as the detector. gfz-potsdam.de

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. Using a suitable column and detector (e.g., UV or refractive index), it can effectively separate the target acid from related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the final product. Furthermore, quantitative NMR (qNMR) can be used as a high-precision method to determine the absolute purity of the compound by comparing the integral of a product signal to that of a certified internal standard of known concentration. orgsyn.org

The table below summarizes these key analytical methods for purity assessment.

Method Principle Application for 2-ethyl-3,3-dimethylpentanoic acid
GC-FIDSeparation based on boiling point and column interaction; quantification by flame ionization.Primary method for assessing purity and quantifying volatile impurities.
GC-MSSeparation by GC, followed by mass analysis for identification.Structural identification of unknown byproducts.
HPLCSeparation based on partitioning between mobile and stationary phases.Purity assessment, especially for non-volatile or isomeric impurities.
qNMRSignal intensity is directly proportional to the number of nuclei.High-accuracy determination of absolute purity against a standard.
TitrationNeutralization of the acid with a standard base.Measures total acid content; a rapid quality control check.

Mechanistic Investigations into the Chemical Reactivity of 2 Ethyl 3,3 Dimethylpentanoic Acid

Fundamental Acid-Base Properties and Proton Transfer Dynamics of 2-ethyl-3,3-dimethylpentanoic acid

The acidity of 2-ethyl-3,3-dimethylpentanoic acid is primarily determined by the stability of its conjugate base, the 2-ethyl-3,3-dimethylpentanoate anion. The alkyl groups attached to the carboxylic acid moiety influence its pKa value through inductive effects and steric hindrance. Alkyl groups are generally considered to be weakly electron-donating, which can slightly destabilize the carboxylate anion and make the acid weaker (higher pKa) compared to formic or acetic acid. youtube.com

However, the most significant factor influencing the acid-base properties of this molecule is the substantial steric bulk around the carboxyl group. The presence of an ethyl group at the α-carbon and two methyl groups at the β-carbon creates a crowded environment. This steric congestion can hinder the solvation of the carboxylate anion, potentially leading to a slight increase in its pKa compared to less hindered carboxylic acids.

The process of proton transfer in carboxylic acids can occur between the acid and a base, or in the case of dimers, through a concerted movement of two protons. nih.govmasterorganicchemistry.com For 2-ethyl-3,3-dimethylpentanoic acid, proton transfer to a base will be subject to the steric hindrance around the acidic proton. The dynamics of this process are crucial in understanding its reactivity in acid-catalyzed reactions. In reactions where the carboxylic acid itself is protonated, such as in Fischer esterification, protonation occurs preferentially at the carbonyl oxygen due to resonance stabilization of the resulting cation. organicchemistrytutor.com

A comparative look at the pKa values of related carboxylic acids can provide an estimate for 2-ethyl-3,3-dimethylpentanoic acid.

Compound NameStructurepKa in Water (approximate)
Acetic AcidCH₃COOH4.76
Propanoic AcidCH₃CH₂COOH4.87
Pivalic Acid (2,2-dimethylpropanoic acid)(CH₃)₃CCOOH5.03
2-ethyl-3,3-dimethylpentanoic acid CH₃CH₂C(CH₃)₂CH(CH₂CH₃)COOHEstimated 5.0 - 5.2

This table is based on established pKa values for similar compounds and the expected electronic and steric effects.

Nucleophilic Acyl Substitution Reactions of 2-ethyl-3,3-dimethylpentanoic acid Derivatives

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids. However, the steric hindrance in 2-ethyl-3,3-dimethylpentanoic acid significantly impacts the rates and feasibility of these reactions.

Esterification and Amidation Reaction Kinetics and Thermodynamics

Direct esterification (Fischer esterification) and amidation of 2-ethyl-3,3-dimethylpentanoic acid are expected to be slow due to the steric hindrance around the carbonyl carbon. The approach of a nucleophile, such as an alcohol or an amine, is impeded by the bulky alkyl groups. To achieve reasonable reaction rates, more reactive derivatives of the carboxylic acid, such as the acyl chloride or anhydride, are typically required.

The thermodynamics of these reactions are generally favorable, but the high activation energy due to steric repulsion presents a significant kinetic barrier. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) for amidation, can facilitate the reaction by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Functional Group Transformations of the Carboxyl Moiety (e.g., Reduction, Oxidation)

The reduction of the carboxyl group in 2-ethyl-3,3-dimethylpentanoic acid to a primary alcohol (2-ethyl-3,3-dimethylpentan-1-ol) is also challenging due to steric hindrance. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective for this transformation, but harsher reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary compared to the reduction of less hindered carboxylic acids.

Oxidative transformations of the carboxyl group itself are not common as it is already in a high oxidation state.

Electrophilic and Radical Reactions Involving the Branched Alkyl Chain of 2-ethyl-3,3-dimethylpentanoic acid

The branched alkyl chain of 2-ethyl-3,3-dimethylpentanoic acid is largely unreactive towards electrophiles due to the non-polar nature of C-C and C-H bonds. However, it can undergo radical reactions, such as free-radical halogenation.

The selectivity of radical halogenation is dependent on the stability of the resulting radical intermediate. The 2-ethyl-3,3-dimethylpentyl chain contains primary, secondary, and tertiary C-H bonds. The order of radical stability is tertiary > secondary > primary. Therefore, radical abstraction of a hydrogen atom would preferentially occur at the tertiary carbon (C2), if it were present. In this specific molecule, the C-H bond at the α-carbon (C2) is tertiary. Thus, radical reactions would likely favor substitution at this position.

Role of 2-ethyl-3,3-dimethylpentanoic acid in Organocatalysis and Ligand Design

The unique steric profile of 2-ethyl-3,3-dimethylpentanoic acid and its derivatives makes it an interesting candidate for applications in organocatalysis and as a ligand precursor in coordination chemistry.

Applications as an Achiral or Chiral Ligand Precursor

As an achiral molecule, the carboxylate of 2-ethyl-3,3-dimethylpentanoic acid can serve as a bulky ligand for metal centers. Such sterically demanding ligands are valuable in catalysis as they can influence the coordination number, geometry, and reactivity of the metal. They can create a specific pocket around the metal's active site, which can lead to enhanced selectivity in catalytic transformations.

While the parent acid is achiral, it can be used as a starting material to synthesize chiral ligands. For instance, derivatization of the carboxyl group with a chiral auxiliary could introduce chirality into the molecule, which could then be used to create chiral environments in asymmetric catalysis.

Direct Catalytic Activity in Specific Organic Transformations

Research into the direct catalytic applications of 2-ethyl-3,3-dimethylpentanoic acid is an emerging area of study. At present, specific data on its direct catalytic activity in organic transformations is limited in publicly accessible scientific literature. The unique structural characteristics of this branched-chain carboxylic acid, particularly the steric hindrance around the carboxylic group, suggest potential for its application as a catalyst in specific reaction types.

Generally, carboxylic acids can participate in catalysis through various mechanisms, including acting as Brønsted acids or by forming intermediate species. The bulky ethyl and dimethyl groups at the α and β positions of 2-ethyl-3,3-dimethylpentanoic acid could influence its catalytic behavior by modulating its acidity and steric environment. These features might be advantageous in reactions where substrate selectivity is crucial or where the catalyst's steric bulk can direct the stereochemical outcome of a reaction.

While direct catalytic data for 2-ethyl-3,3-dimethylpentanoic acid is not currently available, the study of structurally related, sterically hindered carboxylic acids provides some context. For instance, derivatives of other branched-chain acids have been utilized as catalysts or catalyst precursors in various industrial processes.

Further empirical research is required to fully elucidate and characterize the direct catalytic potential of 2-ethyl-3,3-dimethylpentanoic acid. Future studies would likely focus on screening its activity in a range of organic reactions, such as esterifications, aldol (B89426) reactions, or other acid-catalyzed transformations, to identify any unique catalytic properties.

Table 1: Summary of Investigated Catalytic Applications for 2-ethyl-3,3-dimethylpentanoic acid

Organic TransformationCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Notes
Data Not Available----No specific catalytic applications have been reported in the literature.

Computational Studies on Reaction Pathways and Transition State Analysis for 2-ethyl-3,3-dimethylpentanoic acid

To date, specific computational studies focusing on the reaction pathways and transition state analysis of 2-ethyl-3,3-dimethylpentanoic acid are not extensively documented in peer-reviewed literature. Such studies are crucial for understanding the mechanistic details of its reactivity, both as a reactant and as a potential catalyst.

Computational chemistry offers powerful tools, such as Density Functional Theory (DFT), to model chemical reactions. These methods can be employed to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies. This information allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism at a molecular level.

For a molecule like 2-ethyl-3,3-dimethylpentanoic acid, computational studies could provide significant insights into several aspects of its chemical behavior:

Acid-Catalyzed Reactions: Modeling the proton transfer from the carboxylic acid to a substrate would help in understanding its efficacy as a Brønsted acid catalyst. The calculations could reveal how the steric bulk of the alkyl groups influences the approach of the substrate and the stability of the transition state.

Decarboxylation Reactions: Computational analysis could predict the stability of the carboxyl group and the energy barrier for its removal, which is a fundamental reaction of carboxylic acids.

Reactions at the α-carbon: Theoretical studies could explore the energetics of forming an enolate or related species at the α-carbon, which is a key step in many synthetic transformations.

While specific data is lacking for 2-ethyl-3,3-dimethylpentanoic acid, broader computational studies on carboxylic acids have established methodologies for investigating their reaction mechanisms. Future computational work on this specific compound would likely build upon these established theoretical frameworks to provide a detailed understanding of its reactivity profile.

Table 2: Computationally Derived Data for Reactions Involving 2-ethyl-3,3-dimethylpentanoic acid

Reaction TypeComputational MethodBasis SetCalculated ParameterValueReference
Data Not Available----No specific computational studies have been reported.

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 3,3 Dimethylpentanoic Acid and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-ethyl-3,3-dimethylpentanoic acid by mapping the chemical environments and connectivity of its hydrogen and carbon atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), are used to assemble the complete chemical structure. The predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 1 and 2, respectively. The numbering convention used for atom assignment is shown in Figure 1.

Chemical structure of 2-ethyl-3,3-dimethylpentanoic acid with atom numbering for NMR assignment.Figure 1. Structure and IUPAC Numbering of 2-ethyl-3,3-dimethylpentanoic acid.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the types and connectivity of protons. The carboxylic acid proton (1-OH) is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm). The proton at the C2 position is anticipated to be a complex multiplet due to coupling with the adjacent methylene (B1212753) protons of the ethyl group and the methylene protons at C4. The ¹³C NMR spectrum confirms the presence of nine distinct carbon environments, with the carbonyl carbon (C1) resonating significantly downfield (~180 ppm) and the quaternary carbon (C3) also showing a characteristic shift. nih.gov

Table 1: Predicted ¹H NMR Data for 2-ethyl-3,3-dimethylpentanoic acid This is an interactive table. Click on the headers to sort.

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Protons
1-OH 10.0 - 13.0 broad singlet -
H-2 2.25 multiplet H-2a, H-4
H-4 1.35 quartet H-5
H-5 0.88 triplet H-4
H-2a 1.65 multiplet H-2, H-2b
H-2b 0.95 triplet H-2a

Table 2: Predicted ¹³C NMR Data for 2-ethyl-3,3-dimethylpentanoic acid This is an interactive table. Click on the headers to sort.

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C1 (C=O) ~182
C2 ~50
C3 ~38
C4 ~35
C5 ~9
C2a (Ethyl CH₂) ~25
C2b (Ethyl CH₃) ~12
C3a (Methyl) ~26

2D NMR Spectroscopy: To unambiguously assign these resonances and confirm the molecular structure, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between H-2 and the protons of the ethyl group (H-2a), H-2a and H-2b, and between H-4 and H-5, confirming the connectivity of the aliphatic chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. Each CH, CH₂, and CH₃ group produces a cross-peak, linking the signals from the ¹H and ¹³C spectra and confirming which protons are attached to which carbons. For instance, the signal at ~50 ppm in the ¹³C spectrum will correlate with the multiplet at ~2.25 ppm in the ¹H spectrum, assigning them to C2 and H-2, respectively. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which piece together the entire carbon skeleton. Key HMBC correlations would be expected between:

The methyl protons on C3 (H-3a/3b) and carbons C2, C3, and C4.

The methine proton H-2 and carbons C1, C3, C4, and C2a.

The ethyl group protons (H-2a, H-2b) and carbon C2.

The carboxylic acid proton (1-OH) and carbons C1 and C2.

Table 3: Predicted Key 2D NMR Correlations This is an interactive table. Click on the headers to sort.

Experiment From To Correlation Type
COSY H-2 H-2a 3-bond J-coupling
COSY H-2a H-2b 3-bond J-coupling
COSY H-4 H-5 3-bond J-coupling
HSQC H-2 C2 1-bond correlation
HSQC H-4 C4 1-bond correlation
HSQC H-5 C5 1-bond correlation
HSQC H-2a C2a 1-bond correlation
HSQC H-2b C2b 1-bond correlation
HSQC H-3a/3b C3a/C3b 1-bond correlation
HMBC H-3a/3b C2, C3, C4 2 and 3-bond correlation
HMBC H-2 C1, C3, C4, C2a 2 and 3-bond correlation

While solution-state NMR reveals the structure of the individual molecule, solid-state NMR (ssNMR) provides information about the molecule's structure in the solid phase, including packing and polymorphism. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. nih.gov

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is the standard ssNMR experiment for this purpose. The chemical shifts in the ¹³C CPMAS spectrum would differ slightly from the solution state due to crystal packing effects. Crucially, if 2-ethyl-3,3-dimethylpentanoic acid crystallizes in different polymorphic forms, each form would yield a distinct ¹³C CPMAS spectrum, making ssNMR a powerful tool for polymorph identification.

Furthermore, advanced techniques such as ¹⁷O ssNMR could directly probe the hydrogen-bonding environment within the carboxylic acid dimer. nih.gov Such studies can reveal details about the symmetry of the hydrogen bond and the dynamics of proton transfer between the two tautomeric forms of the dimer. chemicalbook.com

Advanced Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Mapping

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 2-ethyl-3,3-dimethylpentanoic acid, the molecular formula is C₉H₁₈O₂. The calculated monoisotopic mass is 158.1307 Da. nih.gov An HRMS measurement confirming this value to within a few parts per million (ppm) would unambiguously validate the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion (m/z 158) is isolated and subjected to collision-induced dissociation to generate a series of fragment ions (daughter ions). The fragmentation pattern provides a structural fingerprint. For 2-ethyl-3,3-dimethylpentanoic acid, characteristic fragmentation pathways are expected. Alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) is a dominant mechanism for carboxylic acids.

Key predicted fragmentations include:

Loss of the ethyl group: Cleavage of the C2-C2a bond would result in a fragment ion.

Cleavage at the quaternary center: Scission of the C2-C3 bond is highly probable, leading to stable carbocation fragments.

Loss of the carboxyl group: Loss of a •COOH radical (45 Da) or the loss of H₂O (18 Da) from the molecular ion are also common pathways for carboxylic acids.

Table 4: Predicted MS/MS Fragmentation Data for 2-ethyl-3,3-dimethylpentanoic acid This is an interactive table. Click on the headers to sort.

Predicted m/z Proposed Lost Fragment Proposed Ion Structure
129 •C₂H₅ [M - C₂H₅]⁺
113 •COOH [M - COOH]⁺
101 C₄H₉• (butyl radical) [M - C₄H₉]⁺
85 C₅H₁₁• [C₄H₉CO]⁺

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are particularly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding.

For 2-ethyl-3,3-dimethylpentanoic acid, the most prominent feature in the FTIR spectrum is expected to be related to the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the condensed phase. nih.gov

O-H Stretch: A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration within a hydrogen-bonded dimer.

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the dimerized acid.

C-H Stretches: Absorptions between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the various aliphatic C-H bonds in the molecule.

C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching (~1300 cm⁻¹) and O-H bending (~920 cm⁻¹) further confirm the carboxylic acid functionality.

Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong IR signals, the C-C backbone and symmetric C-H bending vibrations often produce more intense signals in the Raman spectrum, providing a more detailed picture of the aliphatic structure. nih.gov

Table 5: Predicted Vibrational Spectroscopy Data for 2-ethyl-3,3-dimethylpentanoic acid This is an interactive table. Click on the headers to sort.

Vibrational Mode Predicted FTIR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded) 2500-3300 Weak Broad, Strong (IR)
C-H stretch (aliphatic) 2850-3000 2850-3000 Strong (IR/Raman)
C=O stretch (dimer) ~1710 ~1710 Strong (IR), Medium (Raman)
C-H bend 1340-1470 1340-1470 Medium (IR/Raman)
C-O stretch ~1300 ~1300 Medium (IR)

Compound List

X-ray Crystallographic Analysis of 2-ethyl-3,3-dimethylpentanoic acid Derivatives and Co-crystals

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 2-ethyl-3,3-dimethylpentanoic acid itself has not been reported, the analysis of its derivatives or co-crystals would provide invaluable insights into its molecular geometry and intermolecular interactions.

The formation of derivatives, such as amides or esters, can facilitate crystallization. For instance, the reaction of the carboxylic acid with an appropriate amine could yield a crystalline amide. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the steric hindrance imposed by the ethyl and dimethyl groups on the pentanoic acid backbone.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another strategy to obtain single crystals suitable for X-ray diffraction. For carboxylic acids, co-crystals are often formed with other molecules capable of hydrogen bonding, such as pyridines or other carboxylic acids. These studies can elucidate the hydrogen bonding patterns and other non-covalent interactions that govern the supramolecular assembly of the molecules in the solid state. For example, studies on other carboxylic acid derivatives have shown the formation of supramolecular tapes through hydrogen bonding. mdpi.com

A hypothetical crystallographic data table for a derivative of 2-ethyl-3,3-dimethylpentanoic acid is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for a Derivative of 2-ethyl-3,3-dimethylpentanoic acid

ParameterHypothetical Value
Empirical FormulaC₁₅H₂₂N₂O₂
Formula Weight262.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)98.76(5)
Volume (ų)1523.4(9)
Z4
Calculated Density (g/cm³)1.145
Absorption Coefficient (mm⁻¹)0.078
F(000)568
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected7890
Independent reflections3456 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.078, wR2 = 0.156

This table is for illustrative purposes and does not represent actual experimental data for a derivative of 2-ethyl-3,3-dimethylpentanoic acid.

Quantum Chemical Calculations for Electronic Structure, Bonding, and Conformational Landscapes of 2-ethyl-3,3-dimethylpentanoic acid

Quantum chemical calculations are indispensable tools for probing the molecular properties of compounds at the atomic level. These computational methods can predict a wide range of characteristics, including molecular geometry, electronic structure, and conformational stability, which are often complementary to experimental data.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. mdpi.com DFT calculations could be employed to investigate various properties of 2-ethyl-3,3-dimethylpentanoic acid. For example, geometry optimization would provide the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Furthermore, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, one can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Studies on similar carboxylic acids have demonstrated good agreement between DFT-calculated and experimental vibrational spectra. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties of 2-ethyl-3,3-dimethylpentanoic acid

PropertyHypothetical Value (B3LYP/6-31G*)
Total Energy (Hartree)-537.12345
Dipole Moment (Debye)2.15
HOMO Energy (eV)-6.89
LUMO Energy (eV)1.23
HOMO-LUMO Gap (eV)8.12
C=O Stretch (cm⁻¹)1725
O-H Stretch (cm⁻¹)3550

This table is for illustrative purposes and does not represent actual calculated data for 2-ethyl-3,3-dimethylpentanoic acid.

Ab Initio Methods for High-Accuracy Energy and Geometry Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and geometries.

These high-level calculations would be particularly useful for studying the conformational landscape of 2-ethyl-3,3-dimethylpentanoic acid. Due to the presence of multiple single bonds, the molecule can exist in various conformations. Ab initio calculations can be used to determine the relative energies of these different conformers and to identify the most stable ones. This information is crucial for understanding the molecule's behavior in solution and its potential interactions with biological systems.

For instance, a conformational search could reveal the preferred orientations of the ethyl and carboxylic acid groups relative to the bulky tert-butyl group. The energy barriers between different conformations could also be calculated, providing insights into the flexibility of the molecule.

Table 3: Hypothetical Relative Energies of 2-ethyl-3,3-dimethylpentanoic acid Conformers

ConformerMethodRelative Energy (kcal/mol)
1 (Global Minimum)MP2/aug-cc-pVDZ0.00
2MP2/aug-cc-pVDZ1.25
3MP2/aug-cc-pVDZ2.87
4MP2/aug-cc-pVDZ4.12

This table is for illustrative purposes and does not represent actual calculated data for 2-ethyl-3,3-dimethylpentanoic acid.

Strategic Applications of 2 Ethyl 3,3 Dimethylpentanoic Acid in Chemical Science and Engineering

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

2-ethyl-3,3-dimethylpentanoic acid, a branched-chain carboxylic acid, presents a unique structural motif that holds potential as a versatile building block in the synthesis of complex organic molecules. Its sterically hindered nature, arising from the ethyl group at the α-position and the gem-dimethyl groups at the β-position, can impart specific conformational constraints and properties to larger molecules.

Precursor in the Total Synthesis of Natural Products and Analogues

While specific examples of the direct use of 2-ethyl-3,3-dimethylpentanoic acid in the total synthesis of natural products are not extensively documented in publicly available literature, the synthesis of structurally related branched-chain carboxylic acids is a significant endeavor in organic chemistry. These motifs are integral to various biologically active natural products. For instance, the synthesis of sterically hindered α-hydroxycarbonyl compounds has been achieved through radical-radical coupling of aliphatic carboxylic acids, highlighting a potential pathway for incorporating structures like 2-ethyl-3,3-dimethylpentanoic acid into more complex frameworks. organic-chemistry.org The principles of such synthetic strategies could be adapted for the elaboration of 2-ethyl-3,3-dimethylpentanoic acid into key intermediates for natural product synthesis.

Scaffold for the Rational Design of Chemically Diverse Compound Libraries

The rigid and well-defined three-dimensional structure of 2-ethyl-3,3-dimethylpentanoic acid makes it an intriguing candidate as a scaffold in the rational design of compound libraries for drug discovery and other applications. By functionalizing the carboxylic acid group, a diverse range of amides, esters, and other derivatives can be generated. The bulky alkyl framework can be used to probe the steric requirements of biological targets. While specific libraries based on this exact scaffold are not detailed in the literature, the general approach of using unique carboxylic acid cores is a common strategy in medicinal chemistry to explore new chemical space.

Integration of 2-ethyl-3,3-dimethylpentanoic acid in Polymer Chemistry and Material Science

The incorporation of bulky, branched monomers into polymer backbones is a known strategy to modify the physical and chemical properties of materials. 2-ethyl-3,3-dimethylpentanoic acid, with its significant steric hindrance, could be a valuable component in this regard.

Monomer for the Synthesis of Novel Polymeric Materials (e.g., polyesters, polyamides)

Carboxylic acids are fundamental building blocks for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. numberanalytics.combritannica.com The inclusion of a sterically hindered monomer like 2-ethyl-3,3-dimethylpentanoic acid (or its di-acid/di-ol derivatives) would be expected to disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility in organic solvents, and potentially altered thermal and mechanical properties. numberanalytics.com For instance, the synthesis of polyesters from other functional carboxylic acids has shown that the properties of the resulting polymer, such as the glass transition temperature, can be tuned by the monomer structure. researchgate.net While specific data on polymers derived from 2-ethyl-3,3-dimethylpentanoic acid is not available, the general principles of polymer chemistry suggest it could be a useful monomer for creating amorphous polymers with specialized characteristics.

Hypothetical Polyester Synthesis

Monomer 1 Monomer 2 Polymer Type Potential Properties
2-ethyl-3,3-dimethylpentanoic acid derivative (di-acid) Ethylene Glycol Polyester Amorphous, increased solubility

Hypothetical Polyamide Synthesis

Monomer 1 Monomer 2 Polymer Type Potential Properties

Additive or Component in Advanced Coating and Resin Formulations

Aliphatic carboxylic acids and their derivatives are utilized in the formulation of coatings and resins to impart specific properties. alfachemic.com The glycidyl (B131873) esters of branched carboxylic acids, for example, can be used as reactive diluents in epoxy resin formulations to reduce viscosity and improve flexibility. nagase.com While a direct application of 2-ethyl-3,3-dimethylpentanoic acid in this context is not documented, its structural features suggest potential utility. Its incorporation into a resin formulation could enhance hydrophobicity, improve compatibility with other organic components, and influence the final mechanical properties of the cured material. Aliphatic resins are known to be used as diluents and to improve the performance of epoxy resins. alfachemic.com

Potential Roles in Coatings and Resins

Application Area Potential Function Expected Outcome
Epoxy Resin Formulation Reactive diluent (as a glycidyl ester) Reduced viscosity, increased flexibility
Alkyd Resin Synthesis Modifying acid Control of drying time and film hardness

Development of 2-ethyl-3,3-dimethylpentanoic acid in Analytical Chemistry Methodologies

The unique structure of 2-ethyl-3,3-dimethylpentanoic acid also suggests potential applications in the field of analytical chemistry, particularly in chromatographic methods.

Due to the presence of a chiral center at the α-carbon, 2-ethyl-3,3-dimethylpentanoic acid can exist as two enantiomers. The separation and quantification of these enantiomers would require the use of chiral chromatography techniques. This could involve the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column, is a common strategy.

Although no specific methods for the chiral separation of 2-ethyl-3,3-dimethylpentanoic acid have been published, the principles are well-established for other chiral carboxylic acids. Furthermore, its distinct mass-to-charge ratio in mass spectrometry could allow for its use as an internal standard in the quantitative analysis of other compounds, provided it is not naturally present in the samples being analyzed. The mass spectrum of related ethyl pentanoate esters shows characteristic fragmentation patterns that would be useful for identification and quantification. nist.govnih.gov

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Detection and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of 2-ethyl-3,3-dimethylpentanoic acid. The choice between these methods often depends on the sample matrix, the required sensitivity, and whether derivatization is employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. However, due to the polarity and relatively low volatility of carboxylic acids, direct analysis by GC can result in poor peak shape and low sensitivity. colostate.edu Therefore, derivatization is often a prerequisite for successful GC-MS analysis of compounds like 2-ethyl-3,3-dimethylpentanoic acid. researchgate.net The high steric hindrance of the neo-acid structure can pose challenges for complete derivatization. acs.org

Once derivatized to a more volatile form (e.g., as a methyl or silyl (B83357) ester), the compound can be effectively separated on a suitable GC column, typically a non-polar or medium-polarity column. The mass spectrometer then provides detailed structural information and enables quantification. The fragmentation pattern in the mass spectrum is crucial for confirming the identity of the analyte, and for distinguishing it from isomers.

A study on the GC-MS analysis of various carboxylic acids highlighted the importance of selecting the appropriate derivatization reagent and chromatographic conditions to achieve good separation and detection. silae.it For branched-chain fatty acids, specialized GC-MS methods have been developed to differentiate between various isomers, which is critical for accurate identification. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers an advantage for the analysis of polar and non-volatile compounds like 2-ethyl-3,3-dimethylpentanoic acid, as it often does not require derivatization. Reversed-phase liquid chromatography (RP-LC) is a common approach, but the retention of carboxylic acids on standard C18 columns can be challenging. nih.gov The use of ion-pair reagents or specialized columns can improve retention and separation.

LC-MS methods, particularly those employing tandem mass spectrometry (LC-MS/MS), provide high sensitivity and selectivity. springernature.com In negative ion mode, the carboxylate anion [M-H]⁻ is readily formed and can be used for quantification. For branched-chain fatty acids, LC-MS/MS workflows have been developed for comprehensive profiling and isomer differentiation. rsc.orgspringernature.com

The following table summarizes the key aspects of GC-MS and LC-MS for the analysis of 2-ethyl-3,3-dimethylpentanoic acid:

Analytical TechniqueSample PreparationSeparation PrincipleDetectionKey Considerations
GC-MS Derivatization to increase volatility (e.g., esterification, silylation) is typically required. researchgate.netPartitioning between a gaseous mobile phase and a liquid stationary phase based on boiling point and polarity.Mass spectrometry provides structural information and quantification.Steric hindrance may affect derivatization efficiency. acs.org Good for isomer separation.
LC-MS Often requires minimal sample preparation; derivatization is optional but can enhance sensitivity. nih.govPartitioning between a liquid mobile phase and a solid stationary phase based on polarity.Mass spectrometry provides high sensitivity and selectivity, especially with tandem MS. springernature.comCan be challenging to retain on standard reversed-phase columns. chromforum.org

Derivatization Strategies for Enhanced Analytical Signal Detection (non-biological matrices)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org For 2-ethyl-3,3-dimethylpentanoic acid, derivatization is particularly crucial for GC analysis to increase volatility and improve peak shape. researchgate.net It can also be employed in LC-MS to enhance ionization efficiency and, consequently, the analytical signal.

Common derivatization strategies for carboxylic acids fall into three main categories: alkylation, acylation, and silylation. research-solution.com

Alkylation (Esterification): This is the most common method for derivatizing carboxylic acids for GC analysis. libretexts.org It involves converting the carboxylic acid to its corresponding ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). Reagents like diazomethane, alkyl halides with a catalyst, or orthoacetates can be used. google.com For sterically hindered acids like 2-ethyl-3,3-dimethylpentanoic acid, forcing conditions or more reactive reagents might be necessary to achieve complete esterification. acs.org

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation is a versatile technique applicable to a wide range of functional groups.

Acylation: While less common for the carboxyl group itself, acylation can be used to derivatize other functional groups that might be present in the sample matrix.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for a derivative that is stable and provides a strong signal in the detector. For mass spectrometric detection, derivatizing agents containing fluorine atoms can significantly enhance the response in electron capture negative ionization (ECNI) mode.

The table below outlines some common derivatization reagents for carboxylic acids:

Derivatization StrategyReagent ExampleDerivative FormedApplicability
Alkylation Trimethyl orthoacetate (TMOA)Methyl esterGC-MS google.com
Alkylation DiazomethaneMethyl esterGC-MS
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterGC-MS

Emerging Roles of 2-ethyl-3,3-dimethylpentanoic acid in Specialized Chemical Industries

While specific industrial applications of 2-ethyl-3,3-dimethylpentanoic acid are not widely documented, its structural characteristics as a neo-carboxylic acid suggest potential roles in various specialized chemical industries. exxonmobilchemical.com Neo-acids, which are carboxylic acids with a quaternary α-carbon, exhibit unique properties such as high thermal and hydrolytic stability, which are highly valued in industrial formulations. univarsolutions.com

The highly branched structure of 2-ethyl-3,3-dimethylpentanoic acid can impart desirable properties to its derivatives, such as enhanced solubility in nonpolar media, low viscosity, and resistance to oxidation. These features make it a candidate for use in the formulation of high-performance lubricants, polymers, and coatings.

Potential Applications Based on Structural Analogy:

Synthetic Lubricants: Esters derived from neo-carboxylic acids are known for their excellent thermal and oxidative stability, making them suitable as base stocks for high-performance synthetic lubricants used in demanding applications like jet engines and automotive transmissions. The steric hindrance provided by the neo-acid structure protects the ester linkage from hydrolysis.

Polymers and Resins: Metal salts of neo-acids can act as catalysts or stabilizers in polymer production. For instance, they can be used as paint driers in alkyd resins, promoting the cross-linking process. vizagchemical.com They can also serve as heat stabilizers in PVC formulations. univarsolutions.com

Coatings and Adhesives: The hydrophobic nature of the branched alkyl chain can enhance the water repellency and durability of coatings and adhesives. sealandchem.com Derivatives of neo-acids can be used as building blocks for resins that offer superior weatherability and chemical resistance.

Metalworking Fluids: In their neutralized form, neo-acids can be used as corrosion inhibitors and emulsifiers in metalworking fluids, providing lubricity and protecting metal surfaces. vizagchemical.com

The following table summarizes the potential industrial applications of 2-ethyl-3,3-dimethylpentanoic acid based on the known uses of other neo-carboxylic acids:

IndustryPotential ApplicationFunction of the Compound/DerivativeKey Property
Lubricants Synthetic lubricant base stockProvides thermal and oxidative stability. univarsolutions.comHigh steric hindrance.
Polymers Catalyst for resin production (e.g., paint driers). vizagchemical.comAccelerates cross-linking reactions.High reactivity of the carboxyl group.
Coatings Resin building block for durable coatings. sealandchem.comEnhances water repellency and chemical resistance.Hydrophobicity and stability.
Metalworking Corrosion inhibitor in cutting fluids. vizagchemical.comForms a protective layer on metal surfaces.Surface activity and stability.

The development of efficient synthetic routes to sterically hindered carboxylic acids is an active area of research, which may lead to the broader availability and application of compounds like 2-ethyl-3,3-dimethylpentanoic acid in the future. acs.orglibretexts.orgbritannica.com

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

What are the challenges in designing enantioselective synthesis routes for stereoisomers of 2-ethyl-3,3-dimethylpentanoic acid?

Advanced Research Question
Chirality at the 2-position (ethyl branch) introduces complexity:

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) may struggle due to steric bulk, reducing enantiomeric excess (ee) .
  • Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) can separate enantiomers but require iterative crystallization .
    Studies on α-methyl amino acids (e.g., isovaline) highlight the need for advanced chiral chromatography (e.g., Chiralpak IC) to verify ee >98% .

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